molecular formula C11H8INO3S B311379 2-Pyridinyl 4-iodobenzenesulfonate

2-Pyridinyl 4-iodobenzenesulfonate

Cat. No.: B311379
M. Wt: 361.16 g/mol
InChI Key: NLCDJIHNXDFJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 4-iodobenzenesulfonate is a heterocyclic sulfonate derivative featuring a 2-pyridinyl group attached to a 4-iodobenzenesulfonate backbone. This compound combines the electron-rich pyridine ring with the hypervalent iodine center, enabling unique reactivity in organic synthesis and coordination chemistry. The 2-pyridinyl substituent likely enhances ligand properties, making the compound suitable for metal coordination or catalytic applications.

Properties

Molecular Formula

C11H8INO3S

Molecular Weight

361.16 g/mol

IUPAC Name

pyridin-2-yl 4-iodobenzenesulfonate

InChI

InChI=1S/C11H8INO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H

InChI Key

NLCDJIHNXDFJIC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Potassium 4-Iodobenzenesulfonate :

    • Structure : Replaces the 2-pyridinyl group with a potassium counterion.
    • Properties : High water solubility due to the ionic sulfonate group, making it ideal for aqueous-phase reactions. Exhibits hypervalent iodine(V) reactivity, enabling oxidations and cyclizations .
    • Applications : Used as a mild oxidizing agent in green chemistry.
  • Ethyl-3-{[(2-Pyridinyl)amino]propanoate Derivatives: Structure: Features a 2-pyridinylamino group attached to a propanoate ester (e.g., intermediates in Dabigatran etexilate synthesis) . Properties: Lipophilic due to the ester group; participates in nucleophilic substitutions and cyclizations. Applications: Key intermediates in pharmaceutical synthesis.
  • Schiff Bases and Benzimidazoles with 2-Pyridinyl Groups :

    • Structure : Examples include 3-methyl-N,N'-bis-(2-pyridinylmethyl)-1,2-benzenediamine (PyTo) and 5-methyl-2-(2-pyridinyl)benzimidazole (PyToHcy) .
    • Properties : Tetradentate or bidentate ligands with high selectivity for metal coordination (e.g., Am(III) over Eu(III) in extraction studies).
    • Applications : Solvating extractants in separation chemistry.

Physical and Chemical Properties

Compound Solubility Key Functional Groups Stability
2-Pyridinyl 4-Iodobenzenesulfonate Moderate in polar solvents Sulfonate, iodine, pyridine Stable under anhydrous conditions
Potassium 4-Iodobenzenesulfonate High in water Ionic sulfonate, iodine(V) Hygroscopic
Ethyl-3-{...}propanoate Organic solvents Ester, pyridinylamino Sensitive to hydrolysis
PyTo/PyToHcy Non-polar diluents Pyridinyl, benzimidazole Thermally stable

Research Findings and Data Tables

Table 2: Selectivity in Metal Extraction

Extractant Metal System Separation Factor (Am/Eu) pH Range
PyTo Thiocyanate ~50 4.9
PyToHcy Thiocyanate/formate ~10 4.0–4.8
Aliphatic Schiff bases Thiocyanate ~5 5.3–5.5

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